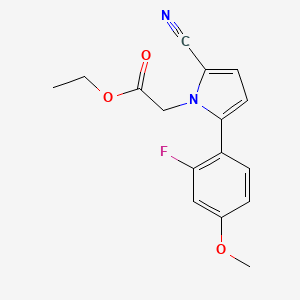![molecular formula C6H7N5 B12854486 4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H7N5. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a hydrazino group at the 4-position, which contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of pyrrolo[2,3-d]pyrimidine derivatives with hydrazine or its derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hydrazine hydrate under reflux conditions . The reaction proceeds smoothly, yielding the desired hydrazino compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include azo compounds, amino derivatives, and various substituted pyrrolo[2,3-d]pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The hydrazino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of kinase inhibitors, where the compound can block the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 4-chloro derivatives are more commonly used as intermediates in synthesis, the hydrazino derivative is more versatile in forming various substituted products and exploring biological interactions .
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C6H7N5/c7-11-6-4-1-2-8-5(4)9-3-10-6/h1-3H,7H2,(H2,8,9,10,11) |
InChI Key |
ISXKAJBUZVKEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


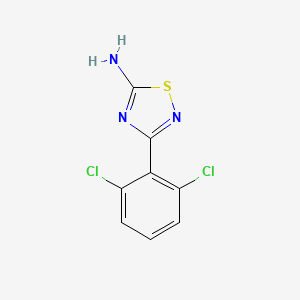

![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
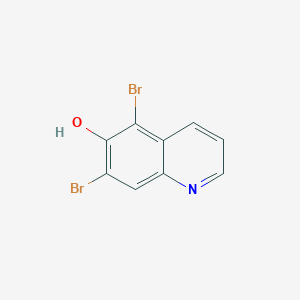
![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)
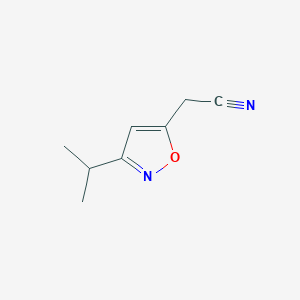

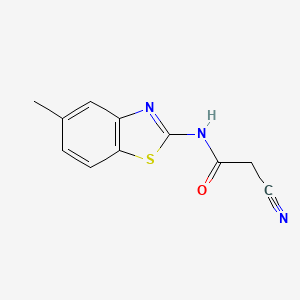
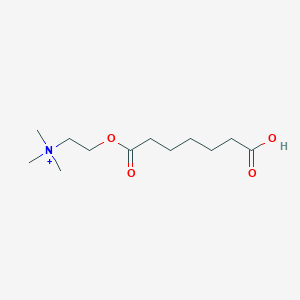
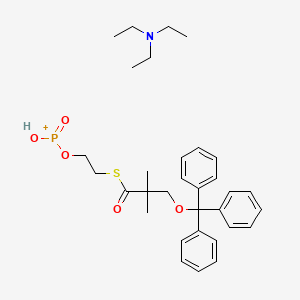
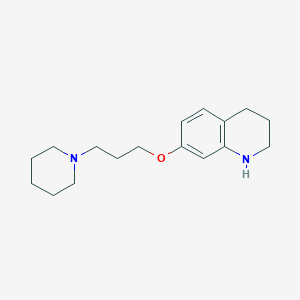
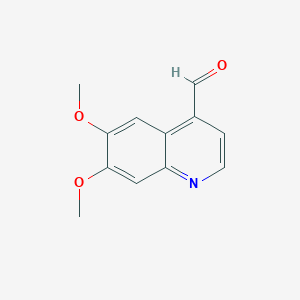
![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
